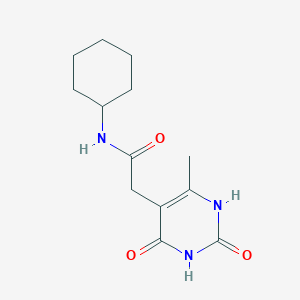![molecular formula C16H17ClN2OS2 B2941176 2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687564-52-9](/img/structure/B2941176.png)
2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound, primarily recognized for its potential applications in medicinal chemistry and organic synthesis. This compound features a thienopyrimidine core, which is a structure known for its biological activities.
Synthetic Routes and Reaction Conditions:
Step 1 Formation of Thienopyrimidine Core: The synthesis generally starts with the preparation of the thienopyrimidine core, which involves the cyclization of an appropriate thiophene derivative with a pyrimidine precursor. This step may require reagents such as sulfuric acid or phosphorus oxychloride to facilitate cyclization.
Step 2 Chlorophenyl Introduction: The chlorophenyl group is introduced through a coupling reaction, often using a reagent like chlorobenzene under Friedel-Crafts conditions, utilizing a Lewis acid such as aluminum chloride.
Step 3 Butylthio Group Addition:
Industrial Production Methods: On an industrial scale, these steps are optimized for yield and cost-efficiency, often involving continuous flow processes and automated synthesis systems to ensure consistent production quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the butylthio group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to an aniline derivative.
Substitution: The compound is reactive towards nucleophilic and electrophilic substitution, particularly at the 4-chlorophenyl and 2-butylthio positions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction Reagents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Sodium hydride for nucleophilic substitution; various halides for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Aniline derivatives
Substitution: Various substituted thienopyrimidines
In Chemistry:
Utilized as intermediates in the synthesis of complex organic molecules.
In Biology:
Explored for potential as enzyme inhibitors, given the structural similarity to known biologically active molecules.
In Medicine:
Investigated for pharmacological properties, including potential anticancer and antimicrobial activities.
In Industry:
Used as building blocks in the synthesis of dyes and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exerts its effects largely depends on its interaction with specific molecular targets. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity by mimicking natural substrates or binding to active sites, thereby modulating biological pathways.
Comparison with Similar Compounds
2-(methylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
2-(butylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness: The butylthio group in 2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one offers unique steric and electronic properties, influencing its reactivity and interaction with biological targets, compared to methylthio or fluorophenyl derivatives. This uniqueness can enhance its specificity and potency in various applications.
This summary provides a detailed overview of this compound
Properties
IUPAC Name |
2-butylsulfanyl-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS2/c1-2-3-9-22-16-18-13-8-10-21-14(13)15(20)19(16)12-6-4-11(17)5-7-12/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOJEPBPIQGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2941095.png)
![4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2941097.png)
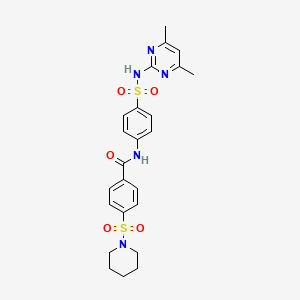
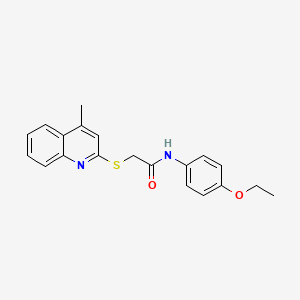

![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B2941106.png)
![1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2941108.png)

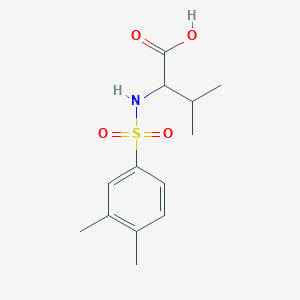
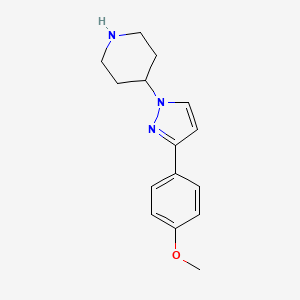
![N-(2-Methylpropyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2941112.png)
![2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol](/img/structure/B2941113.png)
